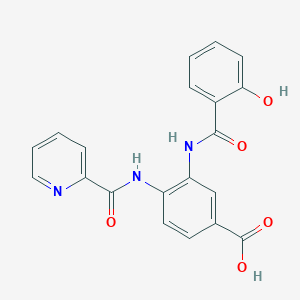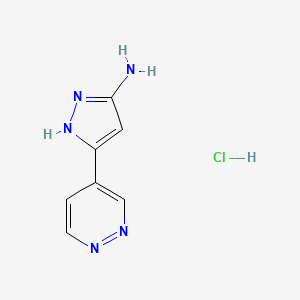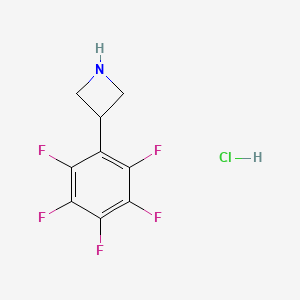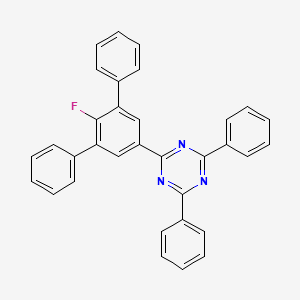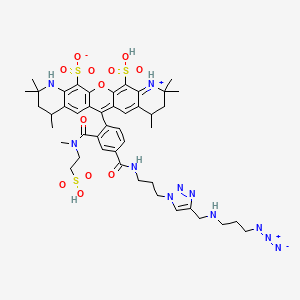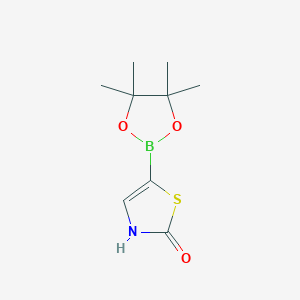
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C10H7ClN4S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl isothiocyanate with hydrazine derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 5-Cyanimino-4,5-dihydro-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 4-Methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
Uniqueness
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is unique due to the presence of the cyanimino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C10H7ClN4S |
|---|---|
Molecular Weight |
250.71 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]cyanamide |
InChI |
InChI=1S/C10H7ClN4S/c1-15-9(14-16-10(15)13-6-12)7-2-4-8(11)5-3-7/h2-5H,1H3 |
InChI Key |
UETUDULBTZMHBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NSC1=NC#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








